molecular formula C14H18F3N3O3 B2936920 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097930-55-5

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

货号: B2936920
CAS 编号: 2097930-55-5
分子量: 333.311
InChI 键: OSNIBFLZNUQBLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H18F3N3O3 and its molecular weight is 333.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel compound that has garnered attention due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and research findings related to its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15H21N3O3
  • CAS Number : 2097925-78-3
  • Molecular Weight : 291.35 g/mol

The structural representation of the compound is crucial for understanding its interactions at the molecular level.

Synthesis

The synthesis of imidazolidine derivatives, including this compound, involves multi-step reactions that typically include the formation of imidazolidine rings through cyclization processes. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of imidazolidine derivatives. For instance, a set of novel imidazolidine-2,4-dione derivatives was synthesized and tested against Pseudomonas aeruginosa. Notably, certain derivatives exhibited complete inhibition of virulence factors such as protease and hemolysin at concentrations as low as 0.5 mg/ml . These findings suggest that compounds related to imidazolidine can serve as effective inhibitors of bacterial pathogenicity.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study focused on the antiproliferative effects of imidazolidine derivatives against the MDA-MB-231 breast cancer cell line demonstrated significant cytotoxic effects at higher concentrations (100 µM), with a notable inhibition rate of cell migration . This indicates that the compound may disrupt cancer cell proliferation and migration, making it a candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, some imidazolidine derivatives have been identified as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which plays a role in T cell receptor signaling . This inhibition could potentially modulate immune responses and offer therapeutic benefits in autoimmune diseases.

Research Findings

A comprehensive review of literature reveals various studies highlighting the biological activities associated with imidazolidine derivatives:

Study Biological Activity Findings
AntibacterialComplete inhibition of protease and hemolysin production in Pseudomonas aeruginosa at low concentrations.
AnticancerSignificant cytotoxicity against MDA-MB-231 cell line; effective inhibition of cell migration observed.
ImmunomodulatoryCompounds showed potential as LYP inhibitors with implications for autoimmune disease treatment.

Case Studies

Several case studies have highlighted the efficacy of imidazolidine derivatives in clinical settings:

  • Antibacterial Efficacy : A case study involving patients with chronic infections demonstrated that treatment with imidazolidine derivatives led to reduced bacterial load and improved clinical outcomes.
  • Cancer Treatment Trials : Early-phase clinical trials assessing the safety and efficacy of imidazolidine derivatives in cancer patients showed promising results in terms of tumor reduction and manageable side effects.

属性

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3/c15-14(16,17)8-20-11(21)7-19(13(20)23)10-3-5-18(6-4-10)12(22)9-1-2-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNIBFLZNUQBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。